molecular formula C9H5ClN4 B1299427 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 62603-54-7

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No. B1299427
CAS RN: 62603-54-7
M. Wt: 204.61 g/mol
InChI Key: NLAAGSHTVZHFTR-UHFFFAOYSA-N
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Description

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines and their derivatives have been reported to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties .


Synthesis Analysis

The synthesis of this compound and its derivatives typically involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . Another common synthetic route involves the use of 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazoloquinoxaline core, which is a fused ring system incorporating a triazole ring and a quinoxaline ring .


Chemical Reactions Analysis

This compound and its derivatives have been found to exhibit various biological activities, which are believed to be related to their ability to interact with biological targets. For example, they have been reported to reduce immobility in Porsolt’s behavioral despair model in rats upon acute administration, suggesting potential antidepressant activity . They have also been found to exhibit cytotoxic activities against various cancer cell lines .

Scientific Research Applications

Antidepressant Potential and Adenosine Receptor Affinity

4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline derivatives have been explored for their therapeutic potential as antidepressants. A study by Sarges et al. (1990) found that certain 4-amino[1,2,4]triazolo[4,3-a]quinoxalines exhibit significant activity in reducing immobility in Porsolt's behavioral despair model in rats, suggesting potential as rapid-acting antidepressant agents. These compounds also show high affinity for adenosine A1 and A2 receptors, with variations in chemical structure influencing their receptor binding and selectivity (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Antimicrobial and Antifungal Properties

Badran, Abouzid, and Hussein (2003) synthesized derivatives such as 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines, finding that some possess potent antibacterial activity. This study highlights the potential of these compounds as antimicrobial agents, with specific derivatives showing promising results compared to standard antibacterial drugs (Badran, Abouzid, & Hussein, 2003).

Synthetic Methods and Structural Analysis

Kurasawa et al. (1993) explored the synthesis of derivatives involving enol type acyl cyanides, contributing to the understanding of the chemical structure and potential transformations of these compounds. Their work provides insights into the tautomeric character and synthesis pathways of related compounds (Kurasawa et al., 1993).

Anticonvulsant Applications

Wagle, Adhikari, and Kumari (2009) synthesized new 4-styryltetrazolo[1,5-a]quinoxaline and 1-substituted-4-styryl[1,2,4]triazolo[4,3-a]quinoxaline derivatives. Some of these compounds exhibited promising anticonvulsant activities in vivo, indicating their potential in the development of antiepileptic drugs (Wagle, Adhikari, & Kumari, 2009).

Antiviral and Antimicrobial Activities

Henen et al. (2011) investigated [1,2,4]triazolo[4,3-a]quinoxaline derivatives as potential antiviral and antimicrobial agents. The study reported that several of these compounds showed significant antibacterial, antifungal, and antiviral activities, suggesting their applicability in combating various infectious diseases (Henen, El Bialy, Goda, Nasr, & Eisa, 2011).

Future Directions

Given the promising biological activities exhibited by 4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline and its derivatives, future research could focus on further exploring their potential therapeutic applications, optimizing their synthesis, and investigating their mechanisms of action in more detail .

properties

IUPAC Name

4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-9-13-11-5-14(9)7-4-2-1-3-6(7)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAAGSHTVZHFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360558
Record name 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62603-54-7
Record name 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 10 g. portion of 2-chloro-3-hydrazinoquinoxaline was added to 200 ml. of triethylorthoformate and the mixture was rapidly heated to reflux temperature. After 1 hour of heating, with constant stirring, the reaction mixture was cooled and 10.6 g. of product was collected by filtration. The product was identified as 4-chloro-s-triazolo[ 4,3-a]-quinoxaline, m.p. 285°-86° C., by nuclear magnetic resonance analysis and by elemental microanalysis, the results of which follow.
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Synthesis routes and methods II

Procedure details

2-Chloro-3-hydrazinoquinoxaline (9.0 g., 0.046 mole) the product of Example 1, was stirred with triethyl orthoformate (90 ml.) at 100° C. for one hour. The mixture was cooled to room temperature and the solid precipitate was collected by filtration and washed with cyclohexane and dried to afford 8.8 g. (94% yield) of 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline, m.p. 287°-290° C. (decomp.). Mass spectrum: m/e, 204 (P).
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Synthesis routes and methods III

Procedure details

A reaction mixture of 4 g of 2-chloro-3-hydrazinoquinoxaline in 40 ml of triethyl orthoformate was heated at 100° C. for one hour. Upon cooling, the precipitated solid was filtered, washed with cyclohexane, and dried to give 3.9 g of 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline having a mp of 287°-290° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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